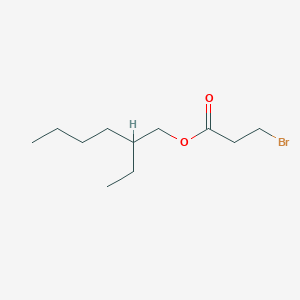
2-Ethylhexyl 3-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 3-bromopropanoate is an organobromine compound with the chemical formula C11H21BrO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a bromine functional group.
Métodos De Preparación
2-Ethylhexyl 3-bromopropanoate can be synthesized through several methods. One common method involves the esterification of 3-bromopropionic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. Another method involves the hydrobromination of 2-ethylhexyl acrylate, which proceeds in an anti-Markovnikov manner .
Análisis De Reacciones Químicas
2-Ethylhexyl 3-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized esters.
Reduction Reactions: The compound can be reduced to 2-ethylhexyl propanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethylhexyl 3-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various synthetic pathways to create complex molecules. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid and alcohol .
Comparación Con Compuestos Similares
2-Ethylhexyl 3-bromopropanoate can be compared with similar compounds such as:
Ethyl 3-bromopropanoate: Similar in structure but with an ethyl group instead of a 2-ethylhexyl group. It is also used as an intermediate in organic synthesis.
Methyl 3-bromopropanoate: Contains a methyl group and is used in similar applications as an intermediate.
2-Ethylhexyl bromoacetate: Similar in structure but with a bromoacetate group instead of a bromopropanoate group.
These compounds share similar reactivity patterns but differ in their specific applications and the complexity of the molecules they help synthesize.
Propiedades
Número CAS |
5406-48-4 |
|---|---|
Fórmula molecular |
C11H21BrO2 |
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
2-ethylhexyl 3-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-9H2,1-2H3 |
Clave InChI |
AYPGMQQFBHTLGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


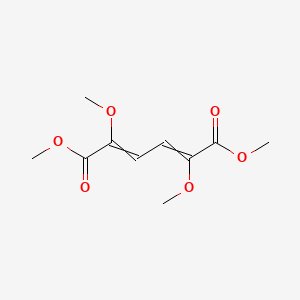
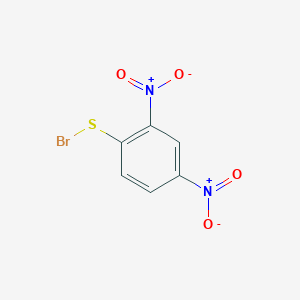


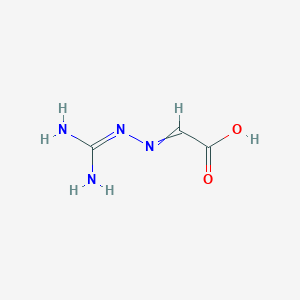

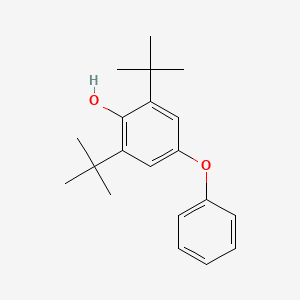

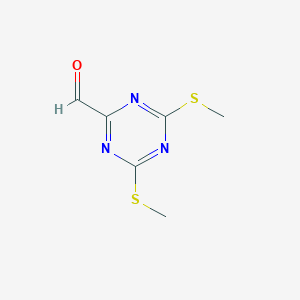
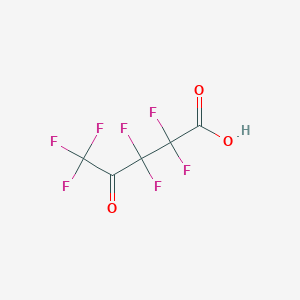
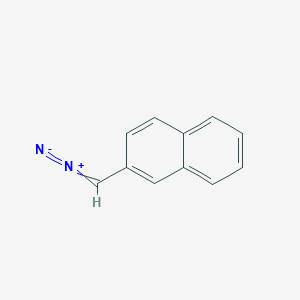
phosphaniumolate](/img/structure/B14736337.png)
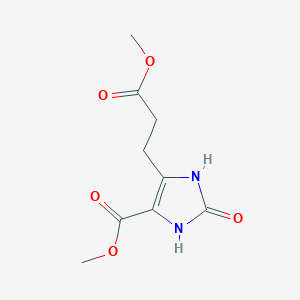
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
